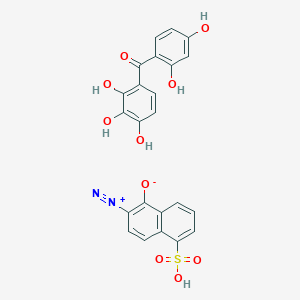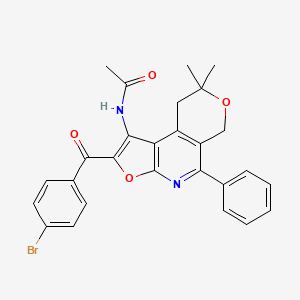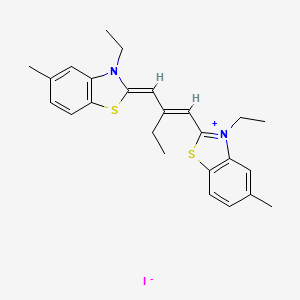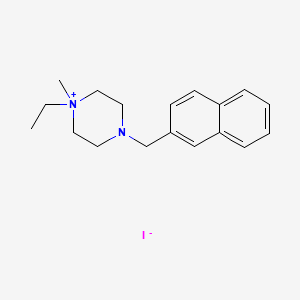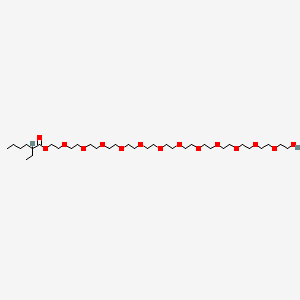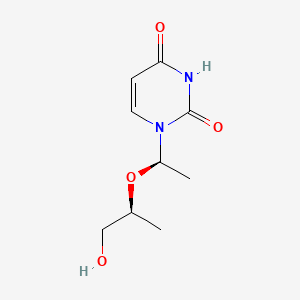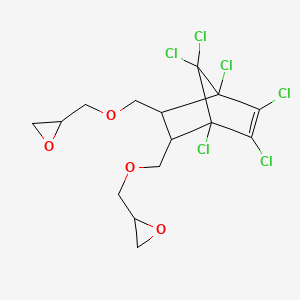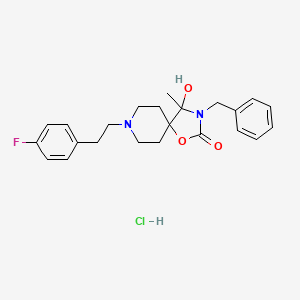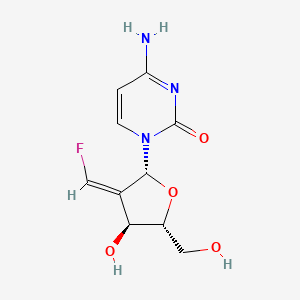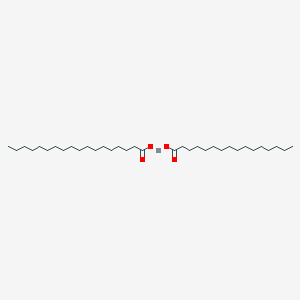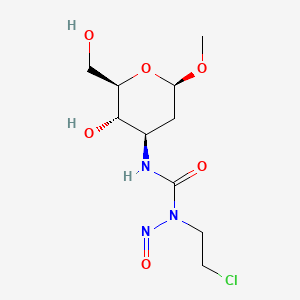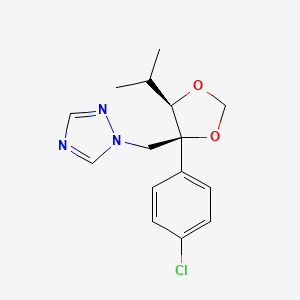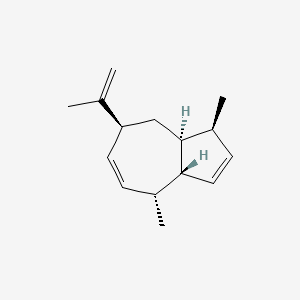
Azulene, 1,2,3,4,5,6,7,8(or 1,2,3,5,6,7,8,8a)-octahydro-1,4-dimethyl-7-(1-methylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulene, 1,2,3,4,5,6,7,8(or 1,2,3,5,6,7,8,8a)-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, is a hydrocarbon isomer of naphthalene. It is composed of fused 5- and 7-membered ring systems and is known for its vibrant blue color. Unlike naphthalene, azulene is a non-alternant hydrocarbon, possessing unique electronic properties that result in its distinct color and fluorescence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azulene, 1,2,3,4,5,6,7,8(or 1,2,3,5,6,7,8,8a)-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, involves several steps. One common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting intermediate is then subjected to further cyclization reactions to form the azulene structure.
Industrial Production Methods
Industrial production of azulene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient production of these compounds. The choice of solvents, temperature, and pressure conditions are critical factors in ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Azulene, 1,2,3,4,5,6,7,8(or 1,2,3,5,6,7,8,8a)-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkyl halides.
Common Reagents and Conditions
The reactions of azulene often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of azulene can lead to the formation of azulenequinones, while reduction can yield dihydroazulene derivatives .
Aplicaciones Científicas De Investigación
Azulene and its derivatives have a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes due to its unique fluorescence properties.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and sensors
Mecanismo De Acción
The mechanism by which azulene exerts its effects is primarily related to its electronic properties. The compound’s unique structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: An isomer of azulene with a different ring structure.
Tetramethyl acetyloctahydronaphthalenes: Synthetic ketone fragrances with similar structural features.
Uniqueness
Azulene’s uniqueness lies in its non-alternant hydrocarbon structure, which results in distinct electronic properties and vibrant blue color. This makes it particularly valuable in applications requiring specific fluorescence characteristics .
Propiedades
Número CAS |
73003-42-6 |
|---|---|
Fórmula molecular |
C15H22 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
(1S,3aR,4R,7S,8aS)-1,4-dimethyl-7-prop-1-en-2-yl-1,3a,4,7,8,8a-hexahydroazulene |
InChI |
InChI=1S/C15H22/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-8,11-15H,1,9H2,2-4H3/t11-,12+,13-,14-,15+/m1/s1 |
Clave InChI |
HHJRENBOSYLJGG-KHMAMNHCSA-N |
SMILES isomérico |
C[C@H]1C=C[C@H]2[C@H]1C[C@@H](C=C[C@H]2C)C(=C)C |
SMILES canónico |
CC1C=CC2C1CC(C=CC2C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


